Benzene, dimethoxytrimethyl-
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Overview
Description
Benzene, dimethoxytrimethyl- is an aromatic compound with the molecular formula C11H16O2. It is also known by other names such as 1,3-dimethoxy-2,4,5-trimethylbenzene. This compound is characterized by a benzene ring substituted with three methyl groups and two methoxy groups. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, dimethoxytrimethyl- can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of benzene, dimethoxytrimethyl- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzene, dimethoxytrimethyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common reaction for aromatic compounds, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) in sulfuric acid is used to introduce sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like ferric chloride (FeCl3) is used for halogenation.
Major Products Formed
Nitration: Nitrobenzene derivatives.
Sulfonation: Benzenesulfonic acid derivatives.
Halogenation: Halobenzene derivatives.
Scientific Research Applications
Benzene, dimethoxytrimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene, dimethoxytrimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as a nucleophile, with the benzene ring donating electron density to electrophiles, facilitating substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
Benzene, dimethoxytrimethyl- can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,2,4-Trimethoxybenzene: Has three methoxy groups, which can lead to different reactivity and properties compared to benzene, dimethoxytrimethyl-.
Toluene: A simpler benzene derivative with a single methyl group, used widely in industrial applications.
These comparisons highlight the unique structural features and reactivity of benzene, dimethoxytrimethyl-, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89741-55-9 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2-dimethoxy-3,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)11(13-5)9(3)8(7)2/h6H,1-5H3 |
InChI Key |
BVRPCSDYAIFTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)OC)OC |
Origin of Product |
United States |
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